molecular formula C14H14FN3O3 B3746771 4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

Cat. No.: B3746771
M. Wt: 291.28 g/mol
InChI Key: DTGOHAXDBVLZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(4-Fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a synthetic organic compound that features a fluorobenzoyl group attached to a pyrazole ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction, where 4-fluorobenzoyl chloride reacts with the amino group on the pyrazole ring.

    Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the pyrazole derivative with a butanoic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the butanoic acid moiety.

    Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as an intermediate in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
  • May exhibit anti-inflammatory, analgesic, or anticancer properties.

Industry:

  • Potential applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The fluorobenzoyl group may enhance binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

    4-{4-[(4-Chlorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    4-{4-[(4-Methylbenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid: Contains a methyl group instead of fluorine.

Uniqueness:

  • The presence of the fluorine atom can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability.
  • Fluorine’s high electronegativity and small size can influence the compound’s interaction with biological targets, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of 4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[4-[(4-fluorobenzoyl)amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c15-11-5-3-10(4-6-11)14(21)17-12-8-16-18(9-12)7-1-2-13(19)20/h3-6,8-9H,1-2,7H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGOHAXDBVLZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CN(N=C2)CCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
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